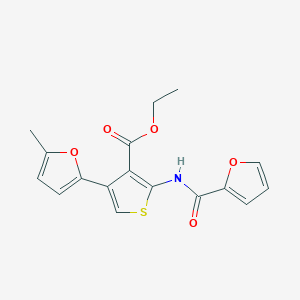

Ethyl 2-(furan-2-carboxamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate

Beschreibung

Ethyl 2-(furan-2-carboxamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a furan-2-carboxamido group at position 2 and a 5-methylfuran-2-yl substituent at position 4 of the thiophene ring. The ethyl carboxylate at position 3 enhances solubility in organic solvents. This compound is structurally related to bioactive molecules, particularly those targeting enzymes or receptors where electron-rich aromatic systems are critical .

Eigenschaften

IUPAC Name |

ethyl 2-(furan-2-carbonylamino)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5S/c1-3-21-17(20)14-11(12-7-6-10(2)23-12)9-24-16(14)18-15(19)13-5-4-8-22-13/h4-9H,3H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDOLXUDBHOBFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(O2)C)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(furan-2-carboxamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate typically involves multiple steps, starting with the formation of the furan-2-carboxamide moiety This can be achieved through the reaction of furan-2-carboxylic acid with an appropriate amine under dehydration conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of advanced techniques such as microwave-assisted synthesis. This method allows for the rapid and efficient formation of the desired product under controlled conditions, reducing reaction times and improving yields.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-(furan-2-carboxamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its furan and thiophene rings make it a versatile intermediate in organic synthesis.

Biology: Ethyl 2-(furan-2-carboxamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate has shown potential as an antibacterial agent. Its furan derivatives have been studied for their ability to inhibit the growth of various bacterial strains.

Medicine: The compound's potential medicinal applications include its use as an inhibitor of viral infections, such as influenza A viruses. Its unique structure allows it to interact with viral proteins and prevent their replication.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its properties make it suitable for applications in coatings, adhesives, and other industrial products.

Wirkmechanismus

The mechanism by which Ethyl 2-(furan-2-carboxamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The furan and thiophene rings can bind to enzymes or receptors, leading to the inhibition of biological processes. The exact molecular pathways involved depend on the specific application and target organism.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Variations

Ethyl 2-(2-Chloroacetamido)-4-(Furan-2-yl)Thiophene-3-Carboxylate ()

- Key Differences : Replaces the furan-2-carboxamido group with a chloroacetamido moiety at position 2 and lacks the methyl group on the furan at position 4.

- The absence of the methyl group reduces steric hindrance and hydrophobicity compared to the target compound .

Ethyl 4-(4-Chlorophenyl)-2-(Pyridine-4-Carbonylamino)Thiophene-3-Carboxylate ()

- Key Differences: Substitutes the 5-methylfuran-2-yl group with a 4-chlorophenyl ring at position 4 and replaces the furan-carboxamido with a pyridine-4-carbonylamino group at position 2.

- Implications : The 4-chlorophenyl group enhances lipophilicity, favoring membrane permeability in drug candidates. The pyridine moiety introduces basicity, which could influence binding interactions in biological systems .

Ethyl 2-(Furan-2-Carboxamido)-5,6,7,8-Tetrahydro-4H-Cyclohepta[b]Thiophene-3-Carboxylate (T26263, )

- Key Differences : Incorporates a fused cycloheptane ring to the thiophene core, creating a bicyclic system.

- However, it may reduce solubility compared to the monocyclic target compound .

Physicochemical Properties

*Calculated based on molecular formula C₁₆H₁₅NO₅S.

Crystallographic and Computational Studies

- SHELX Applications (): Structural refinement of the target compound (if crystallized) would benefit from SHELXL for small-molecule refinement, enabling precise determination of bond lengths and angles critical for structure-activity relationship (SAR) studies .

Biologische Aktivität

Ethyl 2-(furan-2-carboxamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment, anti-inflammatory responses, and other therapeutic applications. This article reviews the biological activities associated with this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular structure of Ethyl 2-(furan-2-carboxamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 305.35 g/mol

- IUPAC Name : Ethyl 2-(furan-2-carboxamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various cellular pathways. Key areas of focus include:

-

Inhibition of Hypoxia-Inducible Factor (HIF) :

- Recent studies have demonstrated that derivatives of furan and thiophene can inhibit factor inhibiting HIF (FIH-1), leading to the activation of HIF-α under normoxic conditions. This activation is crucial for promoting cellular survival in hypoxic environments .

- The compound's ability to stabilize HIF activity suggests potential applications in treating conditions where hypoxia plays a critical role, such as cancer.

-

Anticancer Properties :

- Ethyl 2-(furan-2-carboxamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate has shown promise in inhibiting tumor growth in various cancer cell lines. The mechanism involves modulation of apoptosis and cell cycle regulation .

- A study indicated that compounds with similar structures exhibited significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells.

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activities

Table 2: Structure Activity Relationship (SAR)

| Compound Variant | Biological Activity | Observations |

|---|---|---|

| Basic Structure | Activates HIF | Essential for biological activity |

| Substituted at Position 4 with methyl group | Enhanced anticancer activity | Increased efficacy against cancer cells |

| Carboxamide at Position 2 | Significant anti-inflammatory | Modulates immune response |

Case Studies

-

Case Study on Cancer Cell Lines :

A study assessed the effects of Ethyl 2-(furan-2-carboxamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate on MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity. -

Hypoxia-Induced Cell Survival :

In a hypoxic model using SK-N-BE(2)c cells, treatment with the compound resulted in increased HIF transcriptional activity compared to controls. This supports its role as a potential therapeutic agent for conditions characterized by low oxygen levels.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-(furan-2-carboxamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate, and how can reaction conditions be optimized?

- Methodology :

- The compound can be synthesized via multi-step reactions, including Gewald thiophene synthesis (commonly used for 2-aminothiophene derivatives) . For example, condensation of nitrophenylacetic acid derivatives with ethyl cyanoacetate, followed by cyclization with sulfur under reflux conditions, yields the thiophene core. Subsequent acylation with furan-2-carbonyl chloride introduces the carboxamido group.

- Optimization involves controlling reaction temperature (e.g., 80–100°C for cyclization), solvent selection (ethanol or DMF), and catalyst use (e.g., piperidine for Knoevenagel condensations) .

- Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol .

Q. How can the compound’s structure be rigorously characterized?

- Methodology :

- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve single-crystal structures, verifying bond lengths and angles of the thiophene and furan moieties .

- Spectroscopy :

- NMR : and NMR (in CDCl or DMSO-d) confirm substituent positions, e.g., furan protons (~6.3–7.4 ppm) and thiophene carbons (~120–140 ppm) .

- HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., [M+H] or [M+Na] peaks) .

Q. What safety protocols are critical during handling?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as Skin Irritant Category 2) .

- Ventilation : Use fume hoods to minimize inhalation of dust (Specific Target Organ Toxicity, Respiratory System) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do electronic effects of the 5-methylfuran substituent influence the compound’s reactivity or biological activity?

- Methodology :

- Perform DFT calculations (e.g., Gaussian 16) to map electron density distribution, focusing on the methyl group’s steric and electronic contributions to the furan ring .

- Compare with analogs (e.g., unsubstituted furan or methyl-free derivatives) in biological assays (e.g., enzyme inhibition) to correlate substituent effects with activity .

Q. What strategies resolve contradictions in crystallographic data for polymorphic forms?

- Methodology :

- Use SHELXD for phase determination and SHELXL for refinement of multiple crystal forms .

- Analyze powder XRD patterns to identify dominant polymorphs and assess stability under humidity/temperature stress .

Q. How can the compound’s metabolic stability be evaluated in pharmacological studies?

- Methodology :

- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS over time .

- CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 enzymes .

Q. What mechanistic insights explain its role in heterocyclic ring-forming reactions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.